Mln 8054 O-beta-D-glucuronide
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Overview
Description
MLN 8054 O-beta-D-glucuronide is a biochemical compound with the molecular formula C31H23ClF2N4O8 and a molecular weight of 652.99. It is primarily used in proteomics research . This compound is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
MLN 8054 O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MLN 8054 O-beta-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways and mechanisms.
Industry: It may be used in the development of new biochemical assays and diagnostic tools.
Comparison with Similar Compounds
MLN 8054 O-beta-D-glucuronide can be compared with other similar compounds used in proteomics research. Some similar compounds include:
MLN 8054: The parent compound of this compound, used in similar research applications.
MLN 8237: Another compound used in proteomics research with similar biochemical properties.
MLN 9708: A related compound with applications in proteomics and biochemical research.
This compound is unique due to its specific molecular structure and the presence of the glucuronide moiety, which may influence its biochemical properties and interactions .
Properties
Molecular Formula |
C31H23ClF2N4O8 |
---|---|
Molecular Weight |
653.0 g/mol |
IUPAC Name |
6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H23ClF2N4O8/c32-15-6-9-17-18(10-15)23(21-19(33)2-1-3-20(21)34)35-11-14-12-36-31(38-22(14)17)37-16-7-4-13(5-8-16)29(44)46-30-26(41)24(39)25(40)27(45-30)28(42)43/h1-10,12,24-27,30,39-41H,11H2,(H,42,43)(H,36,37,38) |
InChI Key |
WGEBLJONXRHDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
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